molecular formula C14H11BrClN3O2S2 B10937462 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

Cat. No.: B10937462
M. Wt: 432.7 g/mol
InChI Key: QTCGHVDLVMPTIR-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of bromine, chlorine, pyrazole, and thiophene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple stepsThe thiophene sulfonamide moiety is then attached through a series of reactions involving bromination and sulfonation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-BROMO-N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H11BrClN3O2S2

Molecular Weight

432.7 g/mol

IUPAC Name

5-bromo-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H11BrClN3O2S2/c15-13-5-6-14(22-13)23(20,21)18-12-7-17-19(9-12)8-10-1-3-11(16)4-2-10/h1-7,9,18H,8H2

InChI Key

QTCGHVDLVMPTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br)Cl

Origin of Product

United States

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